Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate is a complex organic compound characterized by a unique structure that incorporates both thiazole and imidazole rings. This compound is part of a larger class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of functional groups such as methoxyphenyl and ethyl carboxylate enhances its potential for various scientific applications.
Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate falls under the category of heterocyclic compounds, specifically those containing nitrogen and sulfur in their rings. Its classification as a thiazole derivative places it among compounds that exhibit significant pharmacological properties, making it a subject of interest in medicinal chemistry.
The synthesis of ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate typically involves several steps:
The molecular formula for ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate is , with a molecular weight of 316.37 g/mol . The structure features:
The compound's structural characteristics contribute to its biological activity and solubility properties. Detailed molecular modeling studies can provide insights into its three-dimensional conformation and potential interactions with biological targets.
Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate primarily involves its interaction with specific biological pathways. Research indicates that thiazole derivatives often exhibit antimicrobial, antifungal, antiviral, and anticancer properties due to their ability to interfere with cellular processes such as DNA replication and protein synthesis .
Data from studies suggest that modifications to the compound's structure can significantly influence its efficacy against various pathogens or cancer cell lines.
These properties are critical for determining the compound's behavior in biological systems and its suitability for various applications .
Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate has several scientific applications:
Imidazo[2,1-b]thiazoles represent a privileged architectural motif in drug discovery due to their exceptional capacity for structural diversification and target engagement. This fused 5,6-bicyclic system integrates electron-rich nitrogen and sulfur atoms within a planar configuration, facilitating diverse non-covalent interactions with biological targets—particularly kinases and DNA. The scaffold’s intrinsic rigidity promotes metabolic stability while allowing strategic decoration at C-2, C-3, C-5, and C-6 positions to fine-tune pharmacological properties. Notably, derivatives exhibit broad-spectrum bioactivities, including anticancer (e.g., sub-micromolar IC50 against melanoma cell lines) [3], antimicrobial [10], and antiviral effects. The compound Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate exemplifies this potential, with its molecular framework (C16H16N2O3S, CAS: 866135-85-5) [1] serving as a versatile template for optimization. Table 1 highlights key derivatives and their activities.
Table 1: Bioactive Imidazo[2,1-b]thiazole Derivatives
Compound Structural Features | Biological Activity | Reference |
---|---|---|
Pyrimidinyl-imidazo[2,1-b]thiazoles | IC50 = 0.79–1.40 μM against melanoma cells | [3] |
Imidazothiazole-hydrazone-thiazoles | MIC = 0.98 μg/mL vs. M. tuberculosis | [10] |
Imidazo[2,1-b]thiazole aryl hydrazones | IC50 = 1.12 μM (MDA-MB-231 breast cancer) | [4] |
The 6-(4-methoxyphenyl) moiety critically influences target affinity through synergistic effects. The methoxy group’s electron-donating character enhances π-stacking with hydrophobic enzyme pockets (e.g., in VEGFR-2 or RAF kinases) [6], while the para-substituted phenyl ring acts as a planar anchor for van der Waals contacts. Computational studies confirm that replacing the 4-methoxyphenyl with unsubstituted phenyl reduces binding energy by ∼1.8 kcal/mol in kinase targets [6]. Concurrently, the ethyl carboxylate at C-2 balances lipophilicity and solubility, with the ester carbonyl enabling hydrogen bonding to key residues (e.g., Cys919 in VEGFR-2) [6]. The ethyl group further provides metabolic handle points—hydrolysis to carboxylic acids can modulate clearance rates. Table 2 details substituent effects on potency.
Table 2: Structure-Activity Relationships of Key Substituents
Position | Substituent | Effect on Properties | Biological Impact |
---|---|---|---|
C-6 | 4-Methoxyphenyl | ↑ LogP (+0.8 vs phenyl), ↑ Planarity | IC50 0.79 μM (melanoma) vs 3.2 μM for unsubstituted [3] [6] |
C-2 | Ethyl carboxylate | Moderate hydrophilicity (cLogP ∼2.1), H-bond acceptor capacity | Critical for RAF kinase inhibition [3] |
C-3 | Methyl | Steric occlusion, ↑ Metabolic stability | Prevents π-stacking interference; t1/2 ↑ 40% vs H [5] |
Despite promising in vitro data, significant gaps impede clinical translation. Pharmacokinetic limitations dominate: the ester’s susceptibility to serum esterases may reduce bioavailability, while moderate logP values (∼3.5) [1] limit blood-brain barrier penetration. Additionally, selectivity issues persist—melanoma activity (IC50 0.79 μM) [3] contrasts with weaker breast cancer inhibition (IC50 >5 μM) [4], suggesting target specificity requires optimization. Four strategic opportunities emerge:
Table 3: Key Research Gaps and Proposed Solutions
Research Gap | Experimental Approach | Expected Impact |
---|---|---|
Ester metabolic instability | Amide/isosteric replacement; pro-drug design | ↑ Oral bioavailability; ↑ t1/2 |
Moderate solubility (∼25 μg/mL) | Carboxylate salt formation (e.g., sodium, lysine) | ↑ PK/PD profile; ↑ formulation options |
Limited in vivo efficacy data | Murine xenograft models (melanoma, breast cancer) | Validation of antitumor efficacy and toxicity |
Target polypharmacology | CRISPR screening + proteomic profiling | Identify primary targets for selectivity optimization |
Compounds Mentioned in Article
Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate; Pyrimidinyl-imidazo[2,1-b]thiazoles; Imidazo[2,1-b]thiazole aryl hydrazones; Imidazothiazole-hydrazone-thiazoles; 6-(4-Methoxyphenyl)-3-Methylimidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1